molecular formula C9H10ClNOS B14044126 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one

1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14044126
M. Wt: 215.70 g/mol
InChI Key: OQTJJRNCTMGTQN-UHFFFAOYSA-N
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Description

1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a mercapto (-SH) group at the 2-position. This compound is structurally characterized by a reactive α-chloroketone moiety, which facilitates its use as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. These analogs are frequently employed in medicinal chemistry for developing anticancer agents, kinase inhibitors, and DNA-binding molecules.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(3-amino-2-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,11H2,1H3

InChI Key

OQTJJRNCTMGTQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)S)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one typically involves the nucleophilic substitution reaction between a suitably substituted aminothiophenol derivative and a chlorinated propanone compound. The key steps are:

  • Introduction of amino and mercapto groups onto the aromatic ring at the 3- and 2-positions respectively.
  • Attachment of the chloropropan-2-one moiety via nucleophilic substitution or coupling reactions.

This approach is consistent with the preparation of related positional isomers of chloropropanone derivatives bearing amino and mercapto groups on the phenyl ring.

Specific Synthetic Route for this compound

Although detailed experimental procedures for this exact isomer are scarce, analogous compounds such as 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one and 1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one provide insight into plausible synthetic methods:

  • Starting Materials: 3-Amino-2-mercaptophenol or its derivatives and 1-chloropropan-2-one.
  • Reaction Conditions: Controlled temperature and pH to favor nucleophilic attack of the thiol or amino group on the chloropropan-2-one.
  • Catalysts/Solvents: Use of organic solvents such as ethanol or acetonitrile; acid or base catalysts may be employed to optimize reaction rates and yields.
  • Purification: Crystallization or chromatographic techniques to isolate the product with high purity (>98%).

Industrial Synthesis Considerations

In industrial settings, synthesis may be scaled up using:

  • Large-scale reactors with continuous flow to improve reaction control.
  • Optimization of temperature, pressure, and reaction time to maximize yield and purity.
  • Use of industrial-grade solvents and catalysts to reduce cost and environmental impact.

Reaction Mechanism and Chemical Behavior

The mechanism of the key step generally involves nucleophilic substitution at the electrophilic carbon of the chloropropan-2-one moiety:

  • The mercapto group (-SH) or amino group (-NH2) on the aromatic ring acts as a nucleophile.
  • Displacement of the chlorine atom from 1-chloropropan-2-one forms the desired product.
  • The presence of both nucleophilic groups allows for potential regioselectivity depending on reaction conditions.

The compound is reactive due to:

  • The electrophilic carbonyl group (ketone).
  • The nucleophilic mercapto and amino groups.
  • The chloro substituent that can undergo further substitution.

These properties allow for subsequent chemical modifications such as oxidation of the mercapto group, reduction of the carbonyl, or substitution of the chlorine atom.

Data Tables Summarizing Preparation Parameters and Outcomes

Parameter Typical Value/Condition Notes
Starting Material 3-Amino-2-mercaptophenol or analogs Purity > 98% preferred
Reagent 1-Chloropropan-2-one Commercially available
Solvent Ethanol, acetonitrile, or similar Polar aprotic solvents favored
Catalyst Acidic or basic catalysts (e.g., HCl, NaOH) To promote substitution
Temperature 0–80 °C Controlled to avoid side reactions
Reaction Time 2–24 hours Depends on scale and conditions
Purification Crystallization, column chromatography Achieves purity > 98%
Yield 60–85% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Chloropropan-2-one Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
Target Compound: 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one 3-NH₂, 2-SH C₉H₉ClN₂OS 228.70 Reactive α-chloroketone; potential for thiol-mediated conjugation
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 4-NH₂, 2-SCH₃ C₁₀H₁₂ClNOS 229.73 Methylthio group enhances lipophilicity; used in custom synthesis
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one 2-NH₂, 5-SCH₃ C₁₀H₁₂ClNOS 229.73 Amino and methylthio groups at adjacent positions; possible chelation sites
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 4-NH₂, 3-CH₂Br C₁₀H₁₁BrClNO 276.56 Bromomethyl group enables further functionalization (e.g., alkylation)
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one Benzooxazole-hydrazone moiety C₁₀H₈ClN₃O₂ 237.64 Hydrazone linker facilitates heterocycle formation; anti-tumor activity

Key Observations :

  • Substituent Position: The position of amino and sulfur-containing groups (e.g., -SH, -SCH₃) significantly influences reactivity. For instance, mercapto groups at the 2-position (target compound) may enhance nucleophilic reactivity compared to methylthio groups .
  • Functional Group Effects : Bromomethyl substituents (as in ) introduce sites for further synthetic modifications, whereas hydrazone-linked derivatives () are tailored for cyclization reactions into bioactive heterocycles.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Boiling Point (°C) Density (g/cm³) pKa Notable Stability Issues
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 379.4 (Predicted) 1.538 2.93 Light-sensitive due to bromomethyl group
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one N/A N/A N/A Stable under inert atmospheres
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one 298.6 (Predicted) 1.61 N/A Hygroscopic; requires anhydrous storage

Key Observations :

  • Brominated derivatives () exhibit higher molecular weights and densities compared to methylthio analogs.
  • The pKa of the amino group in bromomethyl-substituted compounds (~2.93) suggests moderate acidity, influencing solubility and reactivity .

Biological Activity

1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a compound of significant interest due to its structural features, which include an amino group, a mercapto group, and a chloropropanone moiety. These functional groups enable the compound to interact with various biological targets, making it a valuable candidate for research in biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2OS. Its structure is characterized by:

  • Amino Group (-NH2) : Facilitates hydrogen bonding and enhances solubility in biological systems.
  • Mercapto Group (-SH) : Known for its ability to form disulfide bonds and coordinate with metal ions, influencing enzyme activity.
  • Chloropropanone Moiety : Provides reactive sites for nucleophilic attack, potentially leading to covalent modifications of biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, disrupting their function. This property is particularly relevant in therapeutic contexts where enzyme inhibition is beneficial for disease management.
  • Metal Ion Coordination : The mercapto group allows the compound to form coordination complexes with metal ions, which may inhibit catalytic activities of metalloproteins.
  • Protein Interactions : The amino group can participate in hydrogen bonding with proteins, affecting their stability and function.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The mercapto group contributes to the compound's ability to scavenge free radicals.
  • Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionDisruption of enzymatic function
Antioxidant ActivityScavenging free radicals
Anticancer ActivityInduction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies :
    • Research indicated that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from micromolar concentrations, indicating promising anticancer properties.
  • Mechanistic Insights :
    • Flow cytometry analyses revealed that treatment with the compound led to increased caspase activity and G1 phase cell cycle arrest in MCF-7 cells, confirming its role as an apoptosis inducer.

Table 2: Summary of Case Study Findings

Study FocusFindingsReference
Enzyme InteractionInhibition of key metabolic enzymes
CytotoxicityIC50 values in micromolar range against cancer cells
Apoptosis MechanismIncreased caspase activity; G1 arrest

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one, and how can purity be maximized?

Methodological Answer: Synthesis typically involves coupling a substituted phenyl precursor (e.g., 3-amino-2-mercaptobenzaldehyde) with a chlorinated ketone derivative under controlled conditions. Key steps include:

  • Reagent Selection : Use a base (e.g., KOH or NaH) in anhydrous solvents (e.g., THF or DMF) to promote nucleophilic substitution at the chloro-ketone site.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) .
  • Yield Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to balance reactivity and side-product formation.

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional groups?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons, δ ~2.8–3.5 ppm for CH₂Cl), ¹³C NMR (δ ~190–200 ppm for ketone carbonyl).
  • IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S–H stretch, thiol group) and ~1650 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : ESI-MS (m/z ~228–230 [M+H]⁺) to confirm molecular weight.
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do the amino and thiol substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Thiol Group : Acts as a strong nucleophile; prone to oxidation (e.g., disulfide formation under aerobic conditions). Use inert atmospheres (N₂/Ar) during reactions.
  • Amino Group : Participates in Schiff base formation or coordination with metals. Kinetic studies (e.g., stopped-flow spectroscopy) can quantify reaction rates with aldehydes or metal ions.
  • Competitive Reactivity : Design pH-dependent experiments (pH 7–10) to assess preferential reactivity of –NH₂ vs. –SH groups .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay buffers (e.g., PBS with 1% DMSO).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity measurements.
  • Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differences in compound stability or impurity profiles .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine proteases (e.g., caspase-3), leveraging the thiol group’s affinity for catalytic cysteine residues.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
  • QSAR Studies : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with experimental inhibition data .

Q. What experimental designs mitigate challenges in studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Oxidation Prevention : Add antioxidants (e.g., 1 mM TCEP) to buffer solutions.
  • pH Stability Profiling : Conduct accelerated stability studies (40°C, 75% RH) across pH 2–9; monitor degradation via UPLC-PDA.
  • Light Sensitivity : Store solutions in amber vials and avoid UV exposure during handling .

Q. How can the compound’s stereoelectronic properties be exploited in material science applications?

Methodological Answer:

  • Coordination Chemistry : Synthesize transition metal complexes (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications. Characterize via X-ray crystallography (monoclinic P2₁/c space group common for similar structures) .
  • Nonlinear Optics (NLO) : Measure hyperpolarizability (β) using EFISH or HRS techniques; the chloro and thiol groups may enhance dipole moments .

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